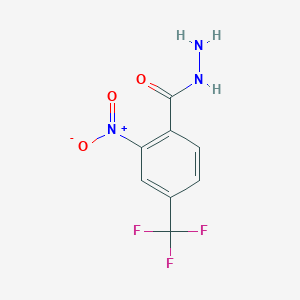

2-Nitro-4-(trifluoromethyl)benzohydrazide

Vue d'ensemble

Description

2-Nitro-4-(trifluoromethyl)benzohydrazide is an aroyl hydrazine . It has been studied for its potential role in drug development. Clinical trials have shown promising results in the treatment of cancer, and the compound’s antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics.

Synthesis Analysis

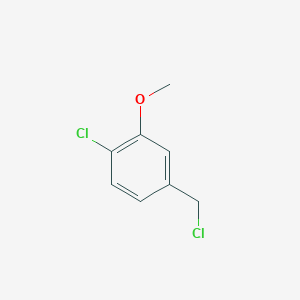

The synthesis process of 2-nitro-4-trifluoromethyl benzonitrile, which is closely related to 2-Nitro-4-(trifluoromethyl)benzohydrazide, involves several steps including fluorination, nitration, chlorination, and ammonolysis . This process can reduce the production cost of enterprises, meets the requirement of environmental protection, and is beneficial to the realization of industrial production .Molecular Structure Analysis

The molecular formula of 2-Nitro-4-(trifluoromethyl)benzohydrazide is C8H6F3N3O3 . Its average mass is 249.147 Da and its monoisotopic mass is 249.036133 Da .Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)benzenethiol, a compound closely related to 2-Nitro-4-(trifluoromethyl)benzohydrazide, was employed as a reagent in Ugi-Smiles coupling reaction of o-nitrothiophenol . It was also used in the synthesis of monolayer-capped nanoparticles (MCNPs) consisting of 3-5nm Au nanoparticles .Applications De Recherche Scientifique

Molecular Dynamics and Spectroscopy

A study focused on the dynamics and spectroscopic properties of a derivative from 2-pyridinecarboxaldehyde, exhibiting E/Z isomerization under ultraviolet radiation. This research provides insights into the molecular machines and electronic devices applications due to the understanding of spectroscopy and dynamic properties of such compounds (Gordillo et al., 2016).

Degradation and Stability

Another study investigated the degradation processes of nitisinone (NTBC), revealing the formation of stable degradation products under various conditions, which contributes to a better understanding of the risks and benefits of NTBC's medical application (Barchańska et al., 2019).

Cytotoxic Activity

Research on new aroylhydrazones demonstrated significant cytotoxic effects against breast cancer and prostate adenocarcinoma cell lines, suggesting potential applications in cancer therapy (Singh et al., 2017).

Catalytic Applications

A study on Ni(II)-aroylhydrazone complexes highlighted their efficiency as catalyst precursors in solvent-free nitroaldol condensation reactions, indicating potential utility in green chemistry (Sutradhar et al., 2019).

Energetic Materials

Research into the synthesis of 1,3,4-oxadiazoles from nitro-substituted benzoic acids and benzohydrazides explored their potential as high-energy compounds, with implications for materials science and engineering (Wang et al., 2015).

Antimicrobial Activity

A study on nickel (II) complexes with Schiff bases derived from benzohydrazides revealed antimicrobial and superoxide dismutase activity, offering insights into their potential as antimicrobial agents (Patel et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O3/c9-8(10,11)4-1-2-5(7(15)13-12)6(3-4)14(16)17/h1-3H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPIBCCKRTYERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727191 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethyl)benzohydrazide | |

CAS RN |

830334-29-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

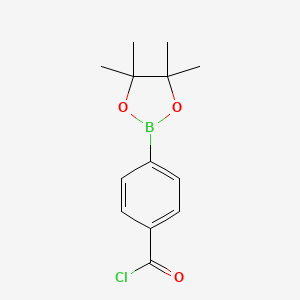

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

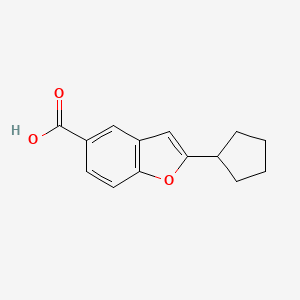

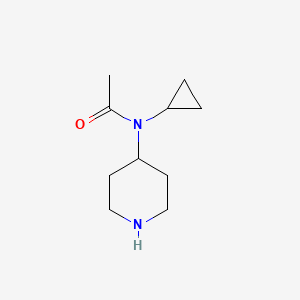

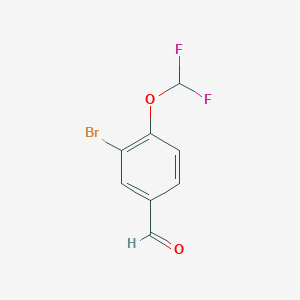

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)